molecular formula C19H19N5O8S B2822908 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol CAS No. 381165-89-5

1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol

Cat. No. B2822908
CAS RN: 381165-89-5
M. Wt: 477.45
InChI Key: DJIGTTCAYDQHMT-UHFFFAOYSA-N
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Description

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. Benzimidazoles and their derivatives exhibit a wide range of biological activities and are of medicinal importance .


Synthesis Analysis

Benzimidazoles can be synthesized using several methods. One common method involves the reaction of o-phenylenediamine with a carboxylic acid . Another method involves the condensation of o-phenylenediamine with formic acid or the reaction of o-phenylenediamine with aldehydes, followed by oxidation .


Molecular Structure Analysis

The benzimidazole core is planar and the molecules can exhibit different conformations based on the substitutions on the benzimidazole ring .


Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions, including alkylation, acylation, sulfonylation, and reactions with electrophiles at the nitrogen atoms of the imidazole ring .


Physical And Chemical Properties Analysis

Benzimidazoles are generally crystalline solids. They are relatively stable compounds due to the resonance structures that can be drawn for the imidazole ring .

Scientific Research Applications

Synthesis and Characterization

Recent studies have focused on the synthesis and characterization of benzimidazole derivatives and their complexes, demonstrating their potential in various applications. For instance, Tavman et al. (2010) synthesized and characterized 2-methyl-6-(5-H-methyl-chloro-nitro-1H-benzimidazol-2-yl)-phenols and their transition metal complexes, evaluating their antibacterial activity against nine bacteria using the disk diffusion method. This research provides insight into the structural attributes contributing to the antibacterial effects of these compounds Tavman et al., 2010.

Haghverdi et al. (2018) prepared and characterized iron(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives, assessing their catalytic behavior for ethylene reactivity. This study highlights the influence of steric and electronic effects of ligands on catalytic activities, offering valuable insights for developing efficient catalysts Haghverdi et al., 2018.

Antibacterial and Antifungal Effects

The antibacterial and antifungal properties of benzimidazole derivatives have been extensively explored. Carcanague et al. (2002) discovered novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole exhibiting potent and selective activities against Helicobacter pylori, including strains resistant to traditional treatments. This study underscores the potential of benzimidazole derivatives as novel anti-H. pylori agents Carcanague et al., 2002.

Antioxidant and DNA Cleavage Studies

Nagaraja et al. (2020) synthesized 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenyl propanoyl]-2H-chromen-2-one derivatives, evaluating their antimicrobial and antioxidant activities. This research highlights the potential of benzimidazole derivatives in developing new therapeutic agents with antioxidant properties Nagaraja et al., 2020.

Corrosion Inhibition

Yadav et al. (2016) investigated the corrosion inhibition properties of synthesized benzimidazole derivatives on N80 steel in hydrochloric acid, utilizing various electrochemical techniques. Their findings suggest these derivatives are effective corrosion inhibitors, with implications for industrial applications Yadav et al., 2016.

Safety and Hazards

Like all chemicals, benzimidazoles should be handled with care. The safety and hazards associated with a specific benzimidazole compound depend on its structure and properties .

Future Directions

Benzimidazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the synthesis of new benzimidazole derivatives and the exploration of their biological activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one with 2,4,6-trinitrophenol.", "Starting Materials": [ "1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one", "2,4,6-trinitrophenol" ], "Reaction": [ "Step 1: Dissolve 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one in a suitable solvent such as dichloromethane.", "Step 2: Add 2,4,6-trinitrophenol to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the resulting precipitate and wash with a suitable solvent such as ethanol.", "Step 4: Dry the product under vacuum to obtain the desired compound." ] }

CAS RN

381165-89-5

Product Name

1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol

Molecular Formula

C19H19N5O8S

Molecular Weight

477.45

IUPAC Name

1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol

InChI

InChI=1S/C13H16N2OS.C6H3N3O7/c1-13(2,3)11(16)8-17-12-14-9-6-4-5-7-10(9)15-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,8H2,1-3H3,(H,14,15);1-2,10H

InChI Key

DJIGTTCAYDQHMT-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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